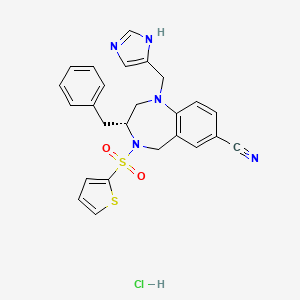

BMS-214662 hydrochloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N5O2S2.ClH/c26-13-20-8-9-24-21(11-20)15-30(34(31,32)25-7-4-10-33-25)23(12-19-5-2-1-3-6-19)17-29(24)16-22-14-27-18-28-22;/h1-11,14,18,23H,12,15-17H2,(H,27,28);1H/t23-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPFLNDUCNNGPS-GNAFDRTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C(N1CC3=CN=CN3)C=CC(=C2)C#N)S(=O)(=O)C4=CC=CS4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClN5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195981-08-9 | |

| Record name | BMS-214662 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195981089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-214662 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZRT8VWQ9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-214662 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 hydrochloride is a synthetic, non-sedating benzodiazepine (B76468) derivative that has demonstrated significant preclinical antitumor activity.[1][2][3] Initially developed as a potent and selective inhibitor of farnesyltransferase (FTI), its mechanism of action is now understood to be more complex, involving the induction of apoptosis and, as recent evidence suggests, functioning as a molecular glue. This guide provides a comprehensive overview of the core mechanisms of action of BMS-214662, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Mechanism of Action: Farnesyltransferase Inhibition

The primary and most well-characterized mechanism of action of BMS-214662 is the potent and selective inhibition of farnesyltransferase (FTase).[2][3] FTase is a crucial enzyme that catalyzes the post-translational addition of a farnesyl group to a cysteine residue at the C-terminus of various proteins, a process known as farnesylation. This lipid modification is essential for the proper subcellular localization and function of these proteins, many of which are key components of signal transduction pathways implicated in cancer.

Inhibition of Ras Protein Farnesylation

A primary target of FTIs is the Ras family of small GTPases (H-Ras, K-Ras, and N-Ras), which are frequently mutated in human cancers.[4] Farnesylation is required for Ras proteins to anchor to the inner surface of the plasma membrane, where they can be activated and engage downstream effector pathways that regulate cell proliferation, survival, and differentiation. BMS-214662 effectively blocks the farnesylation of H-Ras and K-Ras, thereby preventing their membrane localization and subsequent signaling.[1][5]

Downstream Effects of Farnesyltransferase Inhibition

By inhibiting the farnesylation of Ras and other farnesylated proteins, BMS-214662 disrupts multiple signaling pathways critical for tumor cell survival and proliferation. While initially designed to target Ras, evidence suggests its antitumor activity is not solely dependent on the Ras mutational status of the tumor.[2][3][4] Other farnesylated proteins involved in cell cycle progression and survival, such as Rheb and centromere-associated proteins (CENP-E and CENP-F), are also potential targets of FTIs.

Figure 1: Farnesyltransferase Inhibition by BMS-214662.

Induction of Apoptosis

A distinguishing feature of BMS-214662 among FTIs is its potent pro-apoptotic activity.[2][3] The induction of apoptosis by BMS-214662 has been observed in a broad range of human tumor cell lines, including those with and without Ras mutations.[2][3] In B-cell chronic lymphocytic leukemia (B-CLL) cells, BMS-214662 was shown to induce apoptosis in cells resistant to other chemotherapeutic agents like cladribine (B1669150) and fludarabine.[6]

The apoptotic cascade initiated by BMS-214662 involves the intrinsic mitochondrial pathway, characterized by:

-

Loss of mitochondrial membrane potential (ΔΨm).[6]

-

Pro-apoptotic conformational changes in Bax and Bak.[6]

-

Reduction in the levels of the anti-apoptotic protein Mcl-1.[6]

-

Activation of caspase-9 and caspase-3.[6]

Interestingly, the general caspase inhibitor Z-VAD-fmk did not completely prevent BMS-214662-induced cell death, suggesting the involvement of caspase-independent cell death mechanisms as well.[6]

Figure 2: Apoptotic Pathway Induced by BMS-214662.

Novel Mechanism: Molecular Glue-induced Degradation of Nucleoporins

Recent studies have uncovered a novel mechanism of action for BMS-214662, identifying it as a molecular glue that induces the degradation of nucleoporins.[7] This action is mediated by the E3 ubiquitin ligase TRIM21.[7] BMS-214662 facilitates the interaction between TRIM21 and multiple nucleoporin proteins, leading to their ubiquitination and subsequent proteasomal degradation.[7] The loss of these nucleoporins disrupts nuclear export, ultimately leading to cell death.[7] This mechanism helps to explain previous observations of disrupted subcellular protein localization following treatment with BMS-214662 and suggests that the cytotoxicity of the compound may correlate with TRIM21 expression levels.[7]

Figure 3: Molecular Glue Mechanism of BMS-214662.

Quantitative Data

In Vitro Farnesyltransferase Inhibitory Potency

| Substrate | IC50 (nM) | IC90 (nM) |

| H-Ras | 1.3 | 18 |

| K-Ras | 8.4 | - |

| Data sourced from preclinical studies.[2][5] |

Phase I Clinical Trial Pharmacokinetics (Single 1-hour IV Infusion)

| Parameter | Value (at 200 mg/m²) |

| Mean Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 µg/mL |

| Mean Biological Half-life (t1/2) | 1.55 ± 0.27 h |

| Mean Total Body Clearance | 21.8 ± 10.8 L/h/m² |

| Mean Apparent Volume of Distribution (Vdss) | 31.5 ± 12.9 L/m² |

| Data from a Phase I clinical trial in patients with advanced solid tumors.[1] |

Experimental Protocols

Farnesyltransferase Inhibition Assay

Objective: To determine the in vitro potency of BMS-214662 in inhibiting human farnesyltransferase.

Methodology:

-

Human farnesyltransferase is assayed using either H-Ras or K-Ras as the farnesyl acceptor substrate.

-

The assay mixture contains the enzyme, the respective Ras protein, [³H]farnesyl pyrophosphate, and varying concentrations of BMS-214662.

-

The reaction is incubated to allow for the transfer of the radiolabeled farnesyl group to the Ras protein.

-

The reaction is then stopped, and the amount of radiolabeled Ras protein is quantified using a scintillation counter.

-

The concentration of BMS-214662 that inhibits 50% (IC50) and 90% (IC90) of the enzyme activity is calculated.

Figure 4: Farnesyltransferase Inhibition Assay Workflow.

Apoptosis Assay (Nucleosomal DNA ELISA)

Objective: To determine if BMS-214662 induces apoptosis in tumor cells.

Methodology:

-

HCT-116 human colon tumor cells are cultured in appropriate media.

-

Cells are treated with varying concentrations of BMS-214662 for specified durations (e.g., 2 hours or 48 hours).

-

Following treatment, both the cells and the culture medium are collected.

-

The cytoplasmic fraction of the cells is prepared by lysis.

-

A nucleosomal DNA ELISA assay is performed on the cytoplasmic fraction and the culture medium to detect fragmented DNA, a hallmark of apoptosis.

-

An increase in nucleosomal DNA in the cytoplasm, without a corresponding increase in the medium, is indicative of apoptosis.

In Vivo Antitumor Activity (Human Tumor Xenograft Model)

Objective: To evaluate the in vivo antitumor efficacy of BMS-214662.

Methodology:

-

Athymic nude mice are implanted subcutaneously with human tumor cells (e.g., HCT-116).

-

Tumors are allowed to grow to a palpable size.

-

Mice are then treated with BMS-214662 or a vehicle control via parenteral or oral administration.

-

Tumor size is measured regularly with calipers throughout the study.

-

At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for apoptotic markers.

Conclusion

This compound is a multi-faceted antitumor agent with a complex mechanism of action. While its foundation lies in the potent inhibition of farnesyltransferase, its significant pro-apoptotic activity and its newly discovered role as a molecular glue targeting nucleoporins for degradation contribute to its robust preclinical efficacy. This dual-pronged attack on critical cellular processes, both at the level of signal transduction and nuclear integrity, underscores its potential as a therapeutic agent. Further research into the interplay of these mechanisms and the identification of biomarkers, such as TRIM21 expression, will be crucial for the future clinical development of BMS-214662 and related compounds.

References

- 1. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Farnesyltransferase Inhibitory Activity of BMS-214662: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 is a potent, non-sedating benzodiazepine (B76468) derivative that has been extensively investigated for its antitumor properties. It functions as a highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of a variety of cellular proteins, most notably those in the Ras superfamily of small GTPases. By preventing the attachment of a farnesyl lipid group to these proteins, BMS-214662 disrupts their localization to the cell membrane, thereby abrogating their downstream signaling functions and inducing apoptosis. This document provides a detailed technical guide on the farnesyltransferase inhibitory activity of BMS-214662, summarizing key quantitative data, experimental methodologies, and affected signaling pathways.

Quantitative Inhibitory Activity

BMS-214662 demonstrates potent and selective inhibitory activity against farnesyltransferase in the low nanomolar range. Its efficacy has been quantified against key oncogenic proteins and in cellular assays.

| Target/Assay | Parameter | Value | Reference |

| H-Ras Farnesylation | IC50 | 1.3 nM | [1][2] |

| K-Ras Farnesylation | IC50 | 8.4 nM | [1][2] |

| Geranylgeranylation of Ras-CVLL | IC50 | 1.3 µM | [2] |

| Geranylgeranylation of K-Ras | IC50 | 2.3 µM | [2] |

| Farnesyltransferase Activity in PBMCs | EC50 | 127 ng/mL | [3] |

Note: The high IC50 values for geranylgeranylation highlight the selectivity of BMS-214662 for farnesyltransferase over the related enzyme geranylgeranyltransferase I, with over 1000-fold selectivity reported.[1]

Signaling Pathways Modulated by BMS-214662

The primary mechanism of action of BMS-214662 is the inhibition of farnesylation, which critically impacts the Ras signaling cascade. However, its effects extend to other farnesylated proteins, such as RhoB, implicating a multi-faceted antitumor activity. Recent evidence also points to a novel mechanism involving the degradation of nucleoporins.

Ras Signaling Pathway Disruption

Ras proteins require farnesylation to anchor to the inner surface of the plasma membrane, a prerequisite for their activation and subsequent engagement of downstream effector pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades, which regulate cell proliferation, survival, and differentiation. BMS-214662 competitively inhibits farnesyltransferase, leaving Ras in an inactive, cytosolic state.

References

BMS-214662: A Technical Whitepaper on its Function as a Molecular Glue Targeting TRIM21

For Researchers, Scientists, and Drug Development Professionals

Abstract

Originally developed as a farnesyltransferase inhibitor, BMS-214662 has been identified as a potent molecular glue that repurposes the E3 ubiquitin ligase TRIM21 to induce the degradation of specific neo-substrates.[1][2][3] This document provides a comprehensive technical overview of the mechanism, key quantitative data, and experimental protocols that have elucidated this novel function. BMS-214662 induces a proximity-dependent ubiquitination and subsequent proteasomal degradation of nucleoporin proteins by forming a ternary complex with TRIM21 and the nucleoporin NUP98.[4][5] This action leads to the disruption of nuclear trafficking and ultimately, cytotoxic effects in cancer cells, particularly those with high TRIM21 expression.[1][2][3] The discovery of this alternative mechanism for a clinically evaluated compound presents new opportunities for targeted protein degradation and the development of novel therapeutics, including TRIM21-targeting chimeras (TRIMTACs).[2][3]

Core Mechanism of Action

BMS-214662 functions as a molecular glue by inducing a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and the nucleoporin NUP98.[4][5] Unlike its original intended function as a farnesyltransferase inhibitor, this cytotoxic mechanism is dependent on the cellular ubiquitination machinery.[1][6][7]

The key steps are as follows:

-

Binding and Complex Formation: BMS-214662 is hypothesized to bind to the PRYSPRY domain of TRIM21, a known druggable pocket.[1][8][9] This binding event creates a novel surface that facilitates the recruitment of NUP98.

-

Neosubstrate Recruitment: The compound "glues" TRIM21 and NUP98 together, forming a ternary complex.[4][5]

-

Ubiquitination: This induced proximity allows TRIM21, in its role as an E3 ligase, to catalyze the polyubiquitination of NUP98 and associated nucleoporins.[4]

-

Proteasomal Degradation: The ubiquitinated nucleoporins are recognized and targeted for degradation by the 26S proteasome.[1][2][4]

-

Cellular Consequences: The degradation of multiple nucleoporins disrupts the nuclear pore complex, leading to the inhibition of nuclear export and subsequent cell death.[1][2][3]

The cytotoxicity of BMS-214662 is directly and strongly correlated with the expression levels of TRIM21, highlighting the on-target nature of this effect.[1][3][4]

Quantitative Data Summary

The activity of BMS-214662 has been quantified through various cellular and biochemical assays. Its potency as a molecular glue is significantly greater than other identified TRIM21-targeting compounds like hydroxy-acepromazine.[9]

Table 1: Cellular Activity of BMS-214662

| Cell Line | Genotype | EC50 | Effect of TRIM21 Knockout | Citation |

| Jurkat | Wild-Type | ~100-200 nM | >100-fold increase in EC50 | [1] |

| OCI-AML-3 | Wild-Type | ~100-200 nM | >100-fold increase in EC50 | [1] |

| A549 | Wild-Type | Sensitive | Partial rescue from toxicity | [4] |

| C33A | TRIM21 Null | Resistant (>10 µM) | N/A | [1] |

| C33A | TRIM21 OE | Sensitive | N/A | [1] |

| HEK293T | TRIM21 OE | Highly Sensitive | N/A | [1] |

Table 2: Biochemical and Biophysical Data

| Assay Type | Parameter | Result | Target | Citation |

| Cellular Thermal Shift Assay (CETSA) | Thermal Stabilization | 1-2 °C increase | TRIM21-FLAG | [1] |

| Farnesyltransferase Inhibition | IC50 (H-Ras) | 1.3 nM | Farnesyltransferase | [10] |

| Farnesyltransferase Inhibition | IC50 (K-Ras) | 8.4 nM | Farnesyltransferase | [10] |

Experimental Protocols

The characterization of BMS-214662 as a TRIM21-dependent molecular glue involved a series of genetic, proteomic, and cellular experiments.

Cell Viability and Cytotoxicity Assays

-

Objective: To determine the cytotoxic effect of BMS-214662 and its dependency on TRIM21.

-

Methodology:

-

Wild-type (WT) and TRIM21 knockout (KO) cancer cell lines (e.g., OCI-AML-3, Jurkat, A549) were seeded in multi-well plates.[1][4]

-

Cells were treated with a dose-response curve of BMS-214662 for specified time points (e.g., 24-72 hours).[1][11]

-

Cell viability was measured using a luminescence-based assay such as CellTiter-Glo, which quantifies ATP levels.[1][11]

-

EC50 values were calculated by plotting the dose-response curves. A significant shift in EC50 between WT and KO cells indicates dependency on the knocked-out gene.[1]

-

CRISPR/Cas9-Mediated Gene Knockout

-

Objective: To generate TRIM21-deficient cell lines to validate the on-target effect of BMS-214662.

-

Methodology:

-

Single guide RNAs (sgRNAs) targeting the TRIM21 gene were designed and cloned into a Cas9-expressing vector.

-

Parental cell lines (e.g., Jurkat, OCI-AML-3) were transduced or transfected with the CRISPR/Cas9 system.[1]

-

Successfully edited cells were selected (e.g., using antibiotic resistance or fluorescence-activated cell sorting).

-

Knockout of TRIM21 protein expression was confirmed via Western blot analysis.[1][11] These knockout cell lines were then used in parallel with wild-type cells in viability and proteomics experiments.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To provide evidence of direct binding between BMS-214662 and TRIM21 in a cellular context.

-

Methodology:

-

Cells overexpressing a tagged version of TRIM21 (e.g., TRIM21-FLAG) were treated with either BMS-214662 or a vehicle control.[1]

-

The cell suspensions were aliquoted and heated to a range of temperatures.

-

After heating, cells were lysed, and the soluble fraction was separated from the aggregated proteins by centrifugation.

-

The amount of soluble TRIM21-FLAG remaining at each temperature was quantified by Western blot.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates that the drug binds to and stabilizes the target protein.[1]

-

Unbiased Proteomics for Substrate Identification

-

Objective: To identify the proteins that are degraded in a BMS-214662 and TRIM21-dependent manner.

-

Methodology:

-

TRIM21 WT and KO cells were treated with BMS-214662 or a vehicle control for a defined period.

-

Cells were harvested, lysed, and proteins were digested into peptides.

-

Peptides were analyzed by liquid chromatography-mass spectrometry (LC-MS).[1][12]

-

Label-free quantification was used to compare the abundance of thousands of proteins across the different conditions.

-

Proteins that were significantly downregulated only in the WT cells treated with BMS-214662 were identified as candidate neosubstrates. This analysis consistently identified a wide range of nucleoporins.[1]

-

Logical Relationships and Broader Context

The activity of BMS-214662 is part of a growing field of TRIM21-targeting molecular glues. Several structurally diverse compounds have been shown to engage the TRIM21-NUP98 interface, suggesting this is a highly adaptable system for inducing protein degradation.[4][5] This establishes a clear principle: high TRIM21 expression is a predictive biomarker for sensitivity to this class of molecules.

Conclusion and Future Directions

The re-characterization of BMS-214662 as a TRIM21-dependent molecular glue degrader is a significant advance in the field of targeted protein degradation.[1] It demonstrates that clinically evaluated compounds can possess novel mechanisms of action that are discoverable through modern screening and proteomic approaches. The high potency and strong correlation with TRIM21 expression suggest that BMS-214662 could be re-evaluated clinically in patients with TRIM21-high cancers.[1][2][3] Furthermore, the scaffold of BMS-214662 and other related compounds provides a valuable chemical starting point for the rational design of next-generation molecular glues and heterobifunctional degraders (TRIMTACs) with potentially improved selectivity and efficacy.[3][6][13]

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Elaboration of molecular glues that target TRIM21 into TRIMTACs that degrade protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scite.ai [scite.ai]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 13. Elaboration of molecular glues that target TRIM21 into TRIMTACs... - CiteAb [citeab.com]

The Dual Life of BMS-214662: From Farnesyltransferase Inhibitor to Molecular Glue

An In-depth Technical Guide on the Discovery, Development, and Evolving Mechanisms of a Promising Anti-Cancer Agent

Introduction

Initially developed by Bristol-Myers Squibb, BMS-214662 is a non-sedating benzodiazepine (B76468) derivative that has traversed a fascinating journey in the landscape of oncology drug discovery.[1] Conceived as a potent and selective farnesyltransferase inhibitor (FTI), it demonstrated significant preclinical antitumor activity, leading to its evaluation in numerous clinical trials.[2][3] More recently, a paradigm-shifting discovery has unveiled a novel mechanism of action for BMS-214662, identifying it as a molecular glue that induces the degradation of nucleoporins. This technical guide provides a comprehensive overview of the discovery, historical development, and the dual mechanisms of action of BMS-214662, tailored for researchers, scientists, and drug development professionals.

The Original Target: Farnesyltransferase Inhibition

The initial development of BMS-214662 was centered on the inhibition of farnesyltransferase, an enzyme crucial for the post-translational modification of various proteins, most notably the Ras family of oncoproteins.[1][4] Farnesylation is a critical step for the proper localization and function of Ras proteins, which are frequently mutated in human cancers and play a key role in signal transduction pathways that drive cell proliferation and survival.

Mechanism of Action as a Farnesyltransferase Inhibitor

BMS-214662 acts as a potent and selective inhibitor of farnesyltransferase.[2][3] By blocking this enzyme, it prevents the attachment of a farnesyl group to the C-terminal cysteine residue of target proteins like H-Ras and K-Ras.[1] This inhibition disrupts their ability to anchor to the inner surface of the cell membrane, thereby abrogating their downstream signaling functions.

Preclinical Efficacy as a Farnesyltransferase Inhibitor

BMS-214662 demonstrated broad-spectrum antitumor activity in a variety of preclinical models, including human tumor xenografts.[2][3] Notably, its efficacy was not strictly dependent on the presence of Ras mutations, suggesting that other farnesylated proteins were also important targets.[3]

Table 1: In Vitro Farnesyltransferase Inhibitory Activity of BMS-214662

| Target | IC50 (nM) | Reference |

| H-Ras Farnesylation | 1.3 | [5] |

| K-Ras Farnesylation | 8.4 | [5] |

Table 2: Preclinical In Vivo Antitumor Activity of BMS-214662 in Human Tumor Xenograft Models

| Tumor Model | Route of Administration | Dosing Schedule | Outcome | Reference |

| HCT-116 (Colon) | Parenteral & Oral | Not Specified | Curative responses | [2][3] |

| HT-29 (Colon) | Parenteral & Oral | Not Specified | Curative responses | [2] |

| MiaPaCa (Pancreatic) | Parenteral & Oral | Not Specified | Curative responses | [2] |

| Calu-1 (Lung) | Parenteral & Oral | Not Specified | Curative responses | [2] |

| EJ-1 (Bladder) | Parenteral & Oral | Not Specified | Curative responses | [2] |

| N-87 (Gastric) | Not Specified | Not Specified | Borderline activity | [2] |

A New Chapter: The Molecular Glue Mechanism

Recent groundbreaking research has redefined the mechanism of action of BMS-214662, identifying it as a molecular glue. This novel mechanism involves the E3 ubiquitin ligase TRIM21 and leads to the degradation of nucleoporins, proteins that form the nuclear pore complex.

Mechanism of Action as a Molecular Glue

BMS-214662 acts as a molecular adhesive, inducing a novel interaction between TRIM21 and nucleoporins. This induced proximity triggers the ubiquitination of the nucleoporins by TRIM21, marking them for degradation by the proteasome. The degradation of these essential components of the nuclear pore complex disrupts nuclear transport and ultimately leads to apoptosis.

References

- 1. A phase I pharmacokinetic and pharmacodynamic study of the farnesyl transferase inhibitor BMS-214662 in combination with cisplatin in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Chemical structure and properties of BMS-214662 hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 hydrochloride is a potent and selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of several proteins involved in cellular signal transduction.[1] Developed by Bristol-Myers Squibb, this non-sedating benzodiazepine (B76468) derivative has demonstrated significant antineoplastic activity in preclinical studies, inducing apoptosis in a wide range of cancer cell lines.[1][2] Its primary mechanism of action involves the inhibition of the farnesylation of Ras proteins, thereby interfering with their localization to the cell membrane and subsequent activation of downstream signaling pathways critical for cell growth and proliferation.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Properties

BMS-214662 is a benzodiazepine derivative with the IUPAC name (3R)-3-benzyl-1-(1H-imidazol-5-ylmethyl)-4-thiophen-2-ylsulfonyl-3,5-dihydro-2H-1,4-benzodiazepine-7-carbonitrile.[4] The hydrochloride salt is the form commonly used in research.

Table 1: Physicochemical Properties of BMS-214662 and its Hydrochloride Salt

| Property | Value (BMS-214662 Free Base) | Value (this compound) | Reference |

| CAS Number | 195987-41-8 | 195981-08-9 | |

| Molecular Formula | C25H23N5O2S2 | C25H24ClN5O2S2 | [2] |

| Molecular Weight | 489.62 g/mol | 526.07 g/mol | [2] |

| Appearance | Solid powder | Solid powder | |

| Solubility | DMSO: ≥ 100 mg/mL | Water: 20 mg/mL | [3] |

| SMILES | N#CC1=CC=C(N(CC2=CN=CN2)C--INVALID-LINK--N(S(=O)(C4=CC=CS4)=O)C5)C5=C1 | N#CC1=CC=C2N(CC3=CN=CN3)C--INVALID-LINK--N(S(=O)(C5=CC=CS5)=O)CC2=C1.[H]Cl | [3] |

| InChI Key | OLCWFLWEHWLBTO-HSZRJFAPSA-N | LBPFLNDUCNNGPS-GNAFDRTKSA-N | [4] |

Mechanism of Action

Farnesyltransferase Inhibition

The primary mechanism of action of BMS-214662 is the potent and selective inhibition of farnesyltransferase (FTase). FTase is a key enzyme in the prenylation pathway, responsible for attaching a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CAAX" motif of substrate proteins. This lipid modification is essential for the proper membrane localization and function of numerous signaling proteins, most notably the Ras family of small GTPases (H-Ras, K-Ras, N-Ras).

By inhibiting FTase, BMS-214662 prevents the farnesylation of Ras proteins. Unfarnesylated Ras remains in the cytosol and cannot anchor to the inner surface of the plasma membrane, which is a prerequisite for its activation and the subsequent engagement of downstream effector pathways, such as the MAPK/ERK and PI3K/Akt signaling cascades. This disruption of Ras signaling ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells. BMS-214662 is highly selective for FTase over the related enzyme geranylgeranyltransferase I (GGTase-I).[3]

TRIM21-Mediated Degradation of Nucleoporins

Recent evidence suggests a secondary, and potentially farnesyltransferase-independent, mechanism of action for BMS-214662. It has been identified as a "molecular glue" that induces the degradation of nucleoporin proteins through the E3 ubiquitin ligase TRIM21. This action leads to the inhibition of nuclear export and ultimately contributes to cytotoxicity. This novel mechanism may explain the apoptotic responses observed in tumors that are not dependent on Ras mutations and could serve as a biomarker for patient selection in clinical trials.

References

Preclinical Profile of BMS-214662: A Farnesyltransferase Inhibitor with Potent Anti-tumor Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-214662 is a potent, non-sedating benzodiazepine (B76468) derivative that has been investigated for its anti-cancer properties. Initially identified as a selective inhibitor of farnesyltransferase (FTI), it demonstrated significant preclinical anti-tumor activity across a broad range of human tumor cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the preclinical studies of BMS-214662, detailing its mechanism of action, in vitro and in vivo efficacy, and key experimental protocols. Recent findings have also elucidated a novel mechanism of action for BMS-214662, involving the E3 ubiquitin ligase TRIM21, which contributes to its cytotoxic effects.[5]

Core Mechanism of Action

Farnesyltransferase Inhibition

BMS-214662 is a potent and selective inhibitor of farnesyltransferase, an enzyme crucial for the post-translational modification of several proteins, most notably the Ras family of small GTPases.[2][3] Farnesylation involves the attachment of a farnesyl pyrophosphate group to a cysteine residue at the C-terminus of target proteins, which facilitates their anchoring to the cell membrane. This localization is essential for their proper function in signal transduction pathways that regulate cell growth, proliferation, and survival.[6] By inhibiting farnesyltransferase, BMS-214662 prevents the farnesylation and subsequent membrane localization of proteins like H-Ras and K-Ras, thereby disrupting their oncogenic signaling.[1][6]

TRIM21-Mediated Degradation of Nucleoporins

More recent research has uncovered a novel mechanism of action for BMS-214662, independent of its farnesyltransferase inhibitory activity.[5] BMS-214662 acts as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to mediate the proteasomal degradation of multiple nucleoporin proteins.[5] This leads to the inhibition of nuclear export and ultimately triggers cell death.[5] This TRIM21-dependent cytotoxicity is a key differentiator from other farnesyltransferase inhibitors and may explain the potent apoptotic effects observed with BMS-214662.[5][7]

Signaling Pathway Diagrams

References

- 1. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

The Dual-Edged Sword: A Technical Guide to BMS-214662's Impact on Ras Protein Farnesylation and Beyond

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662 is a potent, small-molecule inhibitor of farnesyltransferase (FTase), an enzyme critical for the post-translational modification of the Ras family of small GTPases. Initially developed as a targeted anti-cancer agent to disrupt Ras-mediated signaling pathways, emerging research has unveiled a novel, secondary mechanism of action. This guide provides an in-depth technical overview of BMS-214662, detailing its effects on Ras protein farnesylation, its broader cytotoxic and apoptotic activities, and its newly identified role as a molecular glue. Quantitative data on its enzymatic and cellular activities are presented, alongside detailed experimental protocols and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The Ras proteins (H-Ras, K-Ras, and N-Ras) are key regulators of cellular proliferation, differentiation, and survival. Their activity is contingent on proper localization to the plasma membrane, a process initiated by the farnesylation of a C-terminal cysteine residue within a "CAAX" motif, catalyzed by farnesyltransferase (FTase).[1] Oncogenic mutations in Ras are prevalent in a significant percentage of human cancers, leading to constitutive activation of downstream signaling cascades, such as the RAF-MEK-ERK pathway, and promoting tumorigenesis.[2][3]

BMS-214662 was developed as a competitive inhibitor of FTase, designed to prevent Ras farnesylation and thereby abrogate its oncogenic function.[4] While it has demonstrated potent anti-tumor activity, its efficacy has been observed in tumors without Ras mutations, suggesting a more complex mechanism of action than initially conceived.[5] Recent groundbreaking research has identified BMS-214662 as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21, leading to apoptosis independently of its FTase inhibition.[4][6] This dual mechanism of action positions BMS-214662 as a compelling molecule for further investigation in cancer therapeutics.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory and cytotoxic effects of BMS-214662.

Table 1: In Vitro Farnesyltransferase Inhibition [7]

| Target | IC50 (nM) | Notes |

| H-Ras Farnesylation | 1.3 | Potent inhibition of H-Ras processing. |

| K-Ras Farnesylation | 8.4 | Potent inhibition of K-Ras processing. |

| Geranylgeranylation | >1000 | Over 1000-fold selectivity for farnesyltransferase over geranylgeranyltransferase I. |

Table 2: In Vitro Cytotoxicity in Human Cancer Cell Lines [5]

| Cell Line | Cancer Type | Ras Mutation Status | Cytotoxic Effect |

| HCT-116 | Colon Carcinoma | KRAS G13D | Potent Inhibition |

| HT-29 | Colon Carcinoma | BRAF V600E (WT Ras) | Curative Responses in Xenografts |

| MiaPaCa | Pancreatic Carcinoma | KRAS G12C | Curative Responses in Xenografts |

| Calu-1 | Lung Carcinoma | KRAS G12C | Curative Responses in Xenografts |

| EJ-1 | Bladder Carcinoma | HRAS G12V | Curative Responses in Xenografts |

| A2780 | Ovarian Carcinoma | WT Ras | Good Potency |

Experimental Protocols

Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from standard methodologies for assessing FTase inhibition.[8]

Materials:

-

Recombinant human farnesyltransferase (FTase)

-

BMS-214662

-

[³H]-Farnesyl pyrophosphate ([³H]-FPP)

-

Biotinylated Ras peptide substrate (e.g., Biotin-GCVLS)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10 µM ZnCl₂

-

Stop Solution: 500 µM EDTA in assay buffer

-

Streptavidin-coated scintillation proximity assay (SPA) beads

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of BMS-214662 in the assay buffer.

-

In a 96-well plate, add 10 µL of the BMS-214662 dilution or vehicle control.

-

Add 20 µL of a solution containing recombinant FTase to each well.

-

Initiate the reaction by adding 20 µL of a substrate mix containing [³H]-FPP and the biotinylated Ras peptide.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 50 µL of the stop solution.

-

Add 50 µL of a slurry of streptavidin-coated SPA beads to each well.

-

Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each BMS-214662 concentration and determine the IC50 value.

Cellular Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.[8]

Materials:

-

Human cancer cell lines

-

BMS-214662

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of BMS-214662 for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blot Analysis for Protein Farnesylation and Signaling Pathway Modulation

This protocol outlines the general procedure for assessing protein levels and phosphorylation status.

Materials:

-

Human cancer cell lines

-

BMS-214662

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-Ras, anti-phospho-ERK, anti-ERK, anti-phospho-MEK, anti-MEK, anti-PARP)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting transfer system

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Treat cells with BMS-214662 for the desired time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

To assess Ras farnesylation, observe the electrophoretic mobility shift of Ras (unfarnesylated Ras migrates slower).

Signaling Pathways and Experimental Workflows

Inhibition of Ras Farnesylation and Downstream Signaling

BMS-214662 competitively inhibits farnesyltransferase, preventing the attachment of a farnesyl group to the Ras protein. This inhibition blocks the localization of Ras to the plasma membrane, which is essential for its function in activating downstream signaling pathways like the RAF-MEK-ERK cascade.

Novel Mechanism: TRIM21-Mediated Nucleoporin Degradation

Recent evidence indicates that BMS-214662 acts as a molecular glue, inducing a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins.[4][6] This leads to the ubiquitination and subsequent proteasomal degradation of nucleoporins, resulting in the disruption of nuclear transport and ultimately, apoptosis.

Experimental Workflow for Farnesyltransferase Inhibition Assay

The following diagram illustrates the key steps in determining the inhibitory activity of BMS-214662 on farnesyltransferase.

References

- 1. Distinct signalling particles containing ERK/MEK and B-Raf in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of BMS-214662, a farnesyl transferase inhibitor in patients with acute leukemias and high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]

A Technical Guide to Apoptosis Induction by BMS-214662 in Cancer Cells

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-214662 is a potent, synthetic, non-sedating benzodiazepine (B76468) derivative initially developed as a selective farnesyltransferase inhibitor (FTI).[1][2] While it effectively inhibits the farnesylation of oncogenic proteins such as H-Ras and K-Ras, its primary anticancer activity stems from a potent ability to induce apoptosis through a mechanism that can be independent of its FTI effects.[1][3][4] This compound has demonstrated broad-spectrum cytotoxicity against a diverse range of human tumor cell lines and has shown curative activity in preclinical xenograft models of colon, pancreatic, lung, and bladder cancers.[1][3]

The apoptotic mechanism is primarily driven by the intrinsic (mitochondrial) pathway. Treatment with BMS-214662 leads to the upregulation of the BH3-only protein PUMA, a reduction in the anti-apoptotic protein Mcl-1, and subsequent pro-apoptotic conformational activation of Bax and Bak.[5][6] This cascade results in the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases, culminating in programmed cell death.[5][6] Notably, recent research has uncovered a novel mechanism of action where BMS-214662 functions as a "molecular glue," inducing the E3 ubiquitin ligase TRIM21 to mediate the degradation of nucleoporin proteins.[7][8] This disruption of nuclear export presents a distinct cytotoxic mechanism that contributes to its potent anti-cancer effects.[7][8] This guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to BMS-214662-induced apoptosis.

Core Mechanisms of Action

BMS-214662 exerts its anticancer effects through at least two distinct mechanisms: inhibition of farnesyltransferase and a potent, TRIM21-mediated induction of apoptosis.

Farnesyltransferase Inhibition

BMS-214662 is a potent and selective inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of various proteins, including the Ras family of small GTPases.[3] By preventing the attachment of a farnesyl group, BMS-214662 inhibits the proper localization and function of these proteins, thereby interfering with their signaling pathways.[9] The compound inhibits H-Ras farnesylation more potently than K-Ras farnesylation.[3]

TRIM21-Mediated Nucleoporin Degradation

Recent evidence has redefined BMS-214662 as a molecular glue that directly targets the E3 ubiquitin ligase TRIM21.[7] This interaction induces the proteasomal degradation of multiple nucleoporin proteins, leading to the inhibition of nuclear transport and subsequent cell death.[7][8] The cytotoxicity of BMS-214662 strongly correlates with the expression levels of TRIM21, suggesting that TRIM21 is a key determinant of sensitivity to the drug.[7] This mechanism is distinct from its FTI activity and helps explain its uniquely potent apoptotic effects compared to other FTIs.[4]

The Intrinsic Apoptotic Signaling Pathway

BMS-214662 is a robust inducer of the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by intracellular signals and converges on the mitochondria, which integrate these signals to decide the cell's fate.

The key molecular events are:

-

Upregulation of BH3-Only Proteins : Treatment with BMS-214662 increases the cellular levels of the pro-apoptotic BH3-only protein PUMA.[6]

-

Modulation of Bcl-2 Family Proteins : The increase in PUMA, coupled with a significant reduction in the levels of the anti-apoptotic protein Mcl-1, disrupts the balance of Bcl-2 family proteins at the mitochondrial outer membrane.[5][6]

-

Bax/Bak Activation : This disruption leads to pro-apoptotic conformational changes in the effector proteins Bax and Bak.[5][6][10]

-

Mitochondrial Disruption : Activated Bax and Bak oligomerize to form pores in the outer mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors like cytochrome c and Apoptosis-Inducing Factor (AIF) into the cytosol.[5][6]

-

Caspase Activation : In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis.[6][11] BMS-214662 has been shown to activate caspases-2, -3, -8, and -9.[6] The dependence on caspases for cell death can vary by cell type.[5][6]

Quantitative Efficacy Data

The following tables summarize the quantitative data regarding the efficacy of BMS-214662 from preclinical studies.

Table 1: Farnesyltransferase (FT) Inhibitory Potency of BMS-214662

| Target Protein | IC₅₀ (nM) | Source(s) |

|---|---|---|

| H-Ras | 1.3 | [3][9] |

Table 2: In Vitro Cytotoxicity of BMS-214662 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ or Effective Concentration | Source(s) |

|---|---|---|---|

| HCT-116 | Colon Carcinoma | 0.1–0.3 µM (induces apoptosis) | [3] |

| A2780 | Ovarian Carcinoma | Potent Inhibition (IC₅₀ not specified) | [1] |

| NCI-H929 | Multiple Myeloma | ~75 nM | [12] |

| RPMI 8226 | Multiple Myeloma | ~0.3 µM | [12] |

| IM-9 | Multiple Myeloma | ~0.3 µM | [12] |

| U266 | Multiple Myeloma | ~0.8 µM | [12] |

| B-CLL Cells | B-cell Chronic Lymphocytic Leukemia | <1 µM (induces apoptosis) |[5] |

Table 3: Modulation of Key Apoptotic Proteins by BMS-214662

| Protein | Role in Apoptosis | Effect of BMS-214662 | Cell Type(s) | Source(s) |

|---|---|---|---|---|

| PUMA | Pro-apoptotic (BH3-only) | Increased levels | Myeloma | [6] |

| Mcl-1 | Anti-apoptotic | Reduced levels | B-CLL, Myeloma | [5][6] |

| Bax | Pro-apoptotic (Effector) | Pro-apoptotic conformational change | B-CLL, Myeloma | [5][6][10] |

| Bak | Pro-apoptotic (Effector) | Pro-apoptotic conformational change | B-CLL, Myeloma | [5][6][10] |

| Caspase-9 | Pro-apoptotic (Initiator) | Activated | B-CLL, Myeloma | [5][6][11] |

| Caspase-3 | Pro-apoptotic (Effector) | Activated | B-CLL, Myeloma | [5][6][11] |

| Caspase-2 | Pro-apoptotic | Activated | Myeloma | [6][13] |

| Caspase-8 | Pro-apoptotic | Activated | Myeloma |[6][13] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to characterize BMS-214662-induced apoptosis.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells, providing an estimate of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., 3 x 10⁵ cells/mL) in 96-well plates in complete culture medium and incubate overnight to allow attachment.[12]

-

Drug Treatment: Treat cells with a range of concentrations of BMS-214662 and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot the results to determine the IC₅₀ value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently-labeled Annexin V. PI is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with BMS-214662 or a vehicle control for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis of Apoptotic Proteins

Western blotting is used to detect and quantify changes in the expression levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Protein Extraction: Treat cells with BMS-214662, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Caspase-3, anti-Mcl-1, anti-Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize to a loading control like β-actin or GAPDH to compare protein levels between samples.

Conclusion

BMS-214662 is a novel anticancer agent with a compelling dual mechanism of action. While initially characterized as a farnesyltransferase inhibitor, its profound ability to induce apoptosis, particularly in a manner distinct from other FTIs, is its most significant feature. The elucidation of its function as a molecular glue that promotes TRIM21-mediated degradation of nucleoporins provides a new framework for understanding its potent cytotoxicity. The induction of the intrinsic apoptotic pathway—marked by PUMA upregulation, Mcl-1 suppression, and Bax/Bak activation—is a well-defined consequence of BMS-214662 treatment in a variety of cancer cells. For researchers and drug developers, BMS-214662 represents not only a promising therapeutic candidate but also a valuable tool for investigating the complex interplay between protein degradation, nuclear transport, and programmed cell death. Future research may focus on leveraging TRIM21 expression as a predictive biomarker to identify patient populations most likely to respond to BMS-214662 therapy.

References

- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in myeloma cells through PUMA up-regulation, Bax and Bak activation, and Mcl-1 elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. biorxiv.org [biorxiv.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

BMS-214662 Hydrochloride: A Technical Overview of Farnesyltransferase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-214662 hydrochloride is a potent, non-peptidic, and highly selective inhibitor of farnesyltransferase (FTase), an enzyme crucial for the post-translational modification of various cellular proteins, most notably those in the Ras superfamily of small GTPases.[1][2] By inhibiting the farnesylation of Ras proteins, BMS-214662 effectively blocks their localization to the cell membrane, thereby disrupting downstream signaling pathways involved in cell proliferation, differentiation, and survival.[3] This targeted mechanism has positioned BMS-214662 as a significant agent in anti-cancer research, demonstrating broad-spectrum cytotoxic activity against numerous human tumor cell lines.[2][4] A key attribute of its therapeutic potential lies in its high selectivity for farnesyltransferase over the closely related enzyme, geranylgeranyltransferase I (GGTase-I), minimizing off-target effects.

Quantitative Analysis of Enzyme Inhibition

The potency and selectivity of BMS-214662 are quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values against FTase and GGTase-I. The data clearly indicates a significantly higher affinity for farnesyltransferase.

Table 1: IC50 Values for Farnesyltransferase (FTase) Inhibition

| Substrate | IC50 Value |

| H-Ras | 1.3 nM |

| K-Ras | 8.4 nM |

Table 2: IC50 Values for Geranylgeranyltransferase I (GGTase-I) Inhibition

| Substrate | IC50 Value |

| Ras-CVLL | 1.3 µM |

| K-Ras | 2.3 µM |

Data compiled from MedchemExpress.[3]

As shown, BMS-214662 is over 1000-fold more selective for farnesyltransferase than for GGTase-I, with IC50 values in the low nanomolar range for FTase inhibition compared to the micromolar range for GGTase-I.[3]

Mechanism of Action: The Ras Signaling Pathway

Farnesyltransferase catalyzes the attachment of a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within the C-terminal CAAX motif of target proteins like Ras. This lipid modification is essential for their subsequent processing and anchoring to the plasma membrane, a prerequisite for their signaling function. BMS-214662 acts as a competitive inhibitor, preventing this crucial first step in Ras activation.

Caption: Inhibition of the Ras signaling pathway by BMS-214662.

Experimental Protocols

The determination of FTase and GGTase-I inhibition by BMS-214662 is typically performed using in vitro enzymatic assays. The following is a generalized protocol based on common methodologies.

In Vitro Farnesyltransferase/Geranylgeranyltransferase I Inhibition Assay

1. Objective: To determine the concentration of BMS-214662 required to inhibit 50% of FTase or GGTase-I enzymatic activity (IC50).

2. Materials:

- Purified recombinant human farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase-I).

- Protein Substrate: Recombinant H-Ras (for FTase) or a mutant H-Ras with a C-terminal leucine (B10760876) (for GGTase-I).[5]

- Isoprenoid Substrate: [³H]-farnesyl pyrophosphate ([³H]-FPP) for FTase assay; [³H]-geranylgeranyl pyrophosphate ([³H]-GGPP) for GGTase-I assay.[5]

- This compound, serially diluted.

- Assay Buffer: Typically contains Tris-HCl, MgCl₂, ZnCl₂, DTT.

- Scintillation fluid and filter paper.

- Scintillation counter.

3. Procedure:

- Reaction Setup: In a microtiter plate, combine the assay buffer, purified enzyme (FTase or GGTase-I), and varying concentrations of BMS-214662 (from low nanomolar to mid-micromolar ranges).[5] Include control wells with no inhibitor.

- Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

- Initiation: Start the enzymatic reaction by adding the protein substrate (e.g., H-Ras) and the radiolabeled isoprenoid substrate ([³H]-FPP or [³H]-GGPP).

- Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

- Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid, TCA) to precipitate the proteins.

- Measurement: Transfer the reaction mixture to filter paper and wash to remove unincorporated [³H]-FPP or [³H]-GGPP. The amount of radiolabel incorporated into the protein substrate, which is trapped on the filter, is proportional to the enzyme activity.

- Quantification: Place the filter paper in scintillation fluid and measure the radioactivity using a scintillation counter.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration of BMS-214662 relative to the control (no inhibitor).

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

// Nodes

A[label="Prepare Reagents:\nEnzyme (FTase/GGTase-I)\nSubstrates (Ras, [3H]-FPP/GGPP)\nBMS-214662 dilutions"];

B[label="Combine Enzyme and\nBMS-214662 in wells"];

C [label="Pre-incubate mixture"];

D [label="Initiate reaction by adding\nprotein and [3H]-isoprenoid substrates"];

E [label="Incubate at 37°C"];

F [label="Stop reaction\n(e.g., add TCA)"];

G [label="Filter and wash to separate\nprecipitated protein"];

H [label="Measure radioactivity via\nscintillation counting"];

I[label="Calculate % Inhibition\nand determine IC50"];

// Edges

A -> B -> C -> D -> E -> F -> G -> H -> I;

}

Caption: Workflow for an in vitro prenyltransferase inhibition assay.

Clinical Development and Significance

BMS-214662 has undergone multiple Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors and leukemias.[4][6][7] These studies confirmed that BMS-214662 can be administered safely and results in significant, albeit transient, inhibition of farnesyltransferase activity in peripheral blood mononuclear cells.[4] While objective responses were limited, the compound showed signs of anti-cancer activity, warranting further investigation into optimal dosing schedules and combination therapies.[4][8] The high selectivity of BMS-214662 is critical in a clinical context, as it minimizes the potential for toxicities that could arise from the inhibition of other essential cellular prenylation processes governed by GGTase-I.

Conclusion

This compound is a highly potent and selective inhibitor of farnesyltransferase. Its sub-nanomolar to low-nanomolar potency against FTase, combined with a selectivity of over 1000-fold compared to GGTase-I, underscores its precision as a molecularly targeted agent. This high degree of selectivity is a cornerstone of its design, aiming to disrupt oncogenic Ras signaling while sparing other prenyl-dependent pathways, thereby offering a potentially favorable therapeutic window for the treatment of various malignancies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 administered as a weekly 24 h continuous intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. aacrjournals.org [aacrjournals.org]

In Vitro Cytotoxicity Profile of BMS-214662: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-214662 is a potent, orally active, and highly selective non-peptidomimetic inhibitor of farnesyltransferase (FTI). Initially developed as a targeted anti-cancer agent to inhibit the post-translational modification of Ras proteins, recent research has unveiled a dual mechanism of action, including its function as a molecular glue that induces the degradation of nucleoporins via the E3 ubiquitin ligase TRIM21. This technical guide provides a comprehensive overview of the in vitro cytotoxicity profile of BMS-214662 across a range of human cancer cell lines. It includes a summary of reported IC50 and EC50 values, detailed experimental protocols for cytotoxicity assessment, and visual representations of the key signaling pathways affected by this compound.

Introduction

BMS-214662 is a tetrahydrobenzodiazepine derivative that has demonstrated broad-spectrum antitumor activity in preclinical studies.[1][2] Its primary mechanism of action was initially attributed to the inhibition of farnesyltransferase, an enzyme crucial for the post-translational lipidation and membrane localization of several key signaling proteins, most notably members of the Ras superfamily.[3] By preventing farnesylation, BMS-214662 disrupts Ras signaling pathways, leading to cell cycle arrest and apoptosis.[4]

More recently, a novel mechanism has been identified where BMS-214662 acts as a molecular glue, inducing a direct interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins, leading to their proteasomal degradation.[5][6][7][8] This disruption of the nuclear pore complex inhibits nuclear export and contributes significantly to the compound's cytotoxic effects. This dual mechanism of action makes BMS-214662 a compound of continued interest in cancer research.

Quantitative Cytotoxicity Data

The in vitro cytotoxic activity of BMS-214662 has been evaluated against a variety of human cancer cell lines. The following tables summarize the available quantitative data, primarily as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values. It is important to note that direct comparisons of these values should be made with caution due to variations in experimental conditions, such as incubation time and the specific cytotoxicity assay used.

| Target | IC50 Value | Reference |

| H-Ras | 1.3 nM | [3] |

| K-Ras | 8.4 nM | [3] |

Table 1: Inhibitory Concentration of BMS-214662 against Ras Proteins.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| HCT-116 | Colon Carcinoma | EC50 | 170 nM | MedChemExpress |

| B-CLL | B-cell chronic lymphocytic leukemia | IC50 | ~250 nM (0.25 µM) | [9] |

| A2780 | Ovarian Carcinoma | - | Good potency reported | [1][3] |

| EJ-1 | Bladder Carcinoma | - | Significant cytotoxicity reported | [3] |

| HT-29 | Colon Carcinoma | - | Curative responses in xenografts | [1] |

| MiaPaCa | Pancreatic Carcinoma | - | Curative responses in xenografts | [1] |

| Calu-1 | Lung Carcinoma | - | Curative responses in xenografts | [1] |

| N-87 | Gastric Carcinoma | - | Borderline activity in xenografts | [1] |

Signaling Pathways and Mechanisms of Action

BMS-214662 exerts its cytotoxic effects through at least two distinct mechanisms: inhibition of farnesyltransferase and induction of TRIM21-mediated nucleoporin degradation.

Farnesyltransferase Inhibition

BMS-214662 competitively inhibits farnesyltransferase, preventing the attachment of a farnesyl pyrophosphate group to the C-terminal CAAX motif of substrate proteins like Ras.[4] This abrogates their ability to anchor to the cell membrane, a prerequisite for their signaling function. The subsequent disruption of Ras-mediated signaling pathways, such as the MAPK/ERK pathway, ultimately leads to decreased cell proliferation and induction of apoptosis.

TRIM21-Mediated Nucleoporin Degradation

Recent studies have identified BMS-214662 as a "molecular glue" that induces a novel protein-protein interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins (NUPs), such as NUP88 and NUP98.[8][10] This leads to the ubiquitination and subsequent proteasomal degradation of these essential components of the nuclear pore complex. The resulting disruption of nucleocytoplasmic transport is a potent inducer of cell death.

References

- 1. Preclinical antitumor activity of BMS-214662, a highly apoptotic and novel farnesyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I clinical trial of the farnesyltransferase inhibitor BMS-214662 given as a 1-hour intravenous infusion in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. JCI - Fighting cancer by disrupting C-terminal methylation of signaling proteins [jci.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. Farnesyltransferase inhibitor BMS-214662 induces apoptosis in B-cell chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expanding the Scope of Molecular Glues: TRIM21 as a Multimeric Protein Degrader - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of BMS-214662: A Tetrahydrobenzodiazepine Farnesyltransferase Inhibitor and Molecular Glue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

BMS-214662 is a potent, non-sedating tetrahydrobenzodiazepine derivative that has been the subject of significant preclinical and clinical investigation as an anti-cancer agent. Initially characterized as a highly selective inhibitor of farnesyltransferase (FT), an enzyme critical for the post-translational modification of Ras oncoproteins, BMS-214662 demonstrated broad-spectrum cytotoxicity against various human tumor cell lines.[1][2] More recent discoveries have unveiled a novel mechanism of action, identifying BMS-214662 as a molecular glue that induces the degradation of nucleoporins through the E3 ubiquitin ligase TRIM21. This dual mechanism, targeting both Ras signaling and nuclear transport, underscores the unique pharmacological profile of this compound. This technical guide provides a comprehensive overview of the pharmacological properties of BMS-214662, including its mechanisms of action, quantitative biological data, and detailed experimental methodologies.

Introduction

The Ras family of small GTPases plays a pivotal role in signal transduction pathways that regulate cell proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers. The biological function of Ras proteins is contingent upon their localization to the plasma membrane, a process initiated by farnesylation—the attachment of a farnesyl pyrophosphate group catalyzed by the enzyme farnesyltransferase (FT). Inhibition of FT emerged as a promising therapeutic strategy to counteract the effects of oncogenic Ras.

BMS-214662 was developed as a potent and selective inhibitor of FT.[3] As a tetrahydrobenzodiazepine, it represents a distinct chemical class among farnesyltransferase inhibitors (FTIs).[4] Preclinical studies revealed its ability to induce apoptosis and cause tumor regression in a variety of human xenograft models, irrespective of the Ras mutation status.[3][5] Clinical investigations in Phase I trials have established its safety profile and demonstrated evidence of biological activity.[1][6]

A paradigm-shifting discovery has recently elucidated a second, independent mechanism of action for BMS-214662. It functions as a molecular glue, promoting the interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins, leading to their proteasomal degradation.[7][8] This disruption of the nuclear pore complex and subsequent inhibition of nuclear export contributes significantly to its cytotoxic effects.[7]

This document synthesizes the available pharmacological data on BMS-214662, presenting it in a format tailored for researchers and drug development professionals.

Mechanisms of Action

BMS-214662 exerts its anti-tumor effects through two distinct and well-characterized mechanisms: inhibition of farnesyltransferase and induction of nucleoporin degradation.

Farnesyltransferase Inhibition

BMS-214662 is a potent, competitive inhibitor of FT, preventing the farnesylation of key cellular proteins, most notably H-Ras and K-Ras.[1][2] This inhibition blocks their proper localization to the cell membrane, thereby abrogating their downstream signaling functions. The consequence is a disruption of pathways critical for tumor cell growth and survival.

Molecular Glue-Mediated Nucleoporin Degradation

Recent evidence has identified BMS-214662 as a molecular glue that induces the ubiquitination and subsequent proteasomal degradation of multiple nucleoporin proteins.[7][8] BMS-214662 facilitates a novel interaction between the E3 ubiquitin ligase TRIM21 and nucleoporins.[9] This leads to the degradation of components of the nuclear pore complex, resulting in the inhibition of nuclear export and ultimately, cell death.[7] This mechanism is independent of its FTI activity and contributes to its potent apoptotic effects.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for BMS-214662, covering its in vitro potency, selectivity, and clinical pharmacokinetic parameters.

Table 1: In Vitro Potency and Selectivity

| Target/Process | Assay System | IC50/EC50 | Selectivity | Reference |

| Farnesyltransferase (H-Ras) | Enzyme Assay | 1.3 nM | >1000-fold vs. GGTase-I | [10] |

| Farnesyltransferase (K-Ras) | Enzyme Assay | 8.4 nM | - | [10] |

| Geranylgeranyltransferase-I (Ras-CVLL) | Enzyme Assay | 1.3 µM | - | [10] |

| Geranylgeranyltransferase-I (K-Ras) | Enzyme Assay | 2.3 µM | - | [10] |

| Farnesyltransferase Inhibition | Peripheral Blood Mononuclear Cells (PBMCs) | 127 ng/mL (EC50) | - | [1] |

Table 2: Cytotoxicity Against Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 | Reference |

| HCT-116 | Colon Carcinoma | Soft Agar Growth | Potent Inhibition (value not specified) | [3] |

| A2780 | Ovarian Carcinoma | Soft Agar Growth | Potent Inhibition (value not specified) | [3] |

| Jurkat | T-cell Leukemia | Cell Viability | EC50 ~100 nM (for related compound PRLX-93936) | [7] |

| OCI-AML-3 | Acute Myeloid Leukemia | Cell Viability | EC50 ~100 nM (for related compound PRLX-93936) | [7] |

Note: Specific IC50 values for a broad panel of cell lines are mentioned in the literature but not always explicitly quantified in the cited abstracts. The data indicates broad-spectrum activity.[3]

Table 3: Phase I Clinical Pharmacokinetics (Single Agent)

| Parameter | Value (Mean ± SD) | Dosing Schedule | Reference |

| Half-life (t½) | 1.55 ± 0.27 h | Single 1-hour IV infusion | [1] |

| Total Body Clearance | 21.8 ± 10.8 L/h/m² | Single 1-hour IV infusion | [1] |

| Volume of Distribution (Vdss) | 31.5 ± 12.9 L/m² | Single 1-hour IV infusion | [1] |

| Maximum Plasma Concentration (Cmax) | 6.57 ± 2.94 µg/mL | 200 mg/m² as a 1-hour IV infusion | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the characterization of BMS-214662.

Farnesyltransferase Inhibition Assay (Scintillation Proximity Assay)

This assay quantifies the inhibition of farnesyltransferase activity.

-

Preparation of Reagents:

-

Recombinant farnesyltransferase enzyme.

-

Biotinylated Ras protein substrate.

-

[³H]-Farnesyl pyrophosphate.

-

BMS-214662 at various concentrations.

-

Assay buffer and stop solution.

-

Streptavidin-coated scintillation proximity assay (SPA) beads.

-

-

Assay Procedure:

-

Incubate the farnesyltransferase enzyme with varying concentrations of BMS-214662.

-

Initiate the reaction by adding the biotinylated Ras substrate and [³H]-farnesyl pyrophosphate.

-